molecular formula C14H27N3 B11737094 hexyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

hexyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11737094
M. Wt: 237.38 g/mol
InChI Key: DNFAHTWOALXDMV-UHFFFAOYSA-N
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Description

Hexyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a hexyl group attached to the nitrogen atom and a 3-methyl-1-propyl-1H-pyrazol-4-yl)methyl group attached to the amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of hexylamine with a suitable pyrazole derivative. One common method involves the alkylation of 3-methyl-1-propyl-1H-pyrazole with hexylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Hexyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the amine group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated products .

Scientific Research Applications

Hexyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of hexyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexyl group and pyrazole moiety contribute to its versatility in various applications .

Properties

Molecular Formula

C14H27N3

Molecular Weight

237.38 g/mol

IUPAC Name

N-[(3-methyl-1-propylpyrazol-4-yl)methyl]hexan-1-amine

InChI

InChI=1S/C14H27N3/c1-4-6-7-8-9-15-11-14-12-17(10-5-2)16-13(14)3/h12,15H,4-11H2,1-3H3

InChI Key

DNFAHTWOALXDMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CN(N=C1C)CCC

Origin of Product

United States

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